

Application Notes & Protocols: Characterizing P2Y6 Receptor Activation Using UDP Trisodium Salt

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Compound of Interest

Compound Name:	URIDINE 5'-DIPHOSPHATE TRISODIUM SALT
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Introduction: The P2Y6 Receptor - A Key Player in Cellular Signaling

The P2Y6 receptor (P2Y6R) is a G protein-coupled receptor (GPCR) that belongs to the P2Y family of purinergic receptors.[1] These receptors are crucial mediators of extracellular nucleotide signaling, playing pivotal roles in a vast array of physiological and pathophysiological processes.[2] P2Y6R is preferentially activated by the endogenous ligand uridine diphosphate (UDP).[3][4] Upon activation, it primarily couples to Gαq/11 proteins, initiating a canonical signaling cascade that involves the activation of phospholipase C (PLC).[1][5][6] This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7][8] IP3 subsequently binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[9][10] This transient increase in intracellular calcium is a hallmark of P2Y6R activation and serves as a robust and measurable endpoint for receptor activity assays.[11]

The functional consequences of P2Y6R activation are diverse and cell-type specific, ranging from the regulation of inflammation and immune responses to roles in cardiovascular function and neurobiology.[2][6][12] For instance, in microglia, the brain's resident immune cells, UDP-

mediated P2Y6R activation is a key signal for phagocytosis, the process of engulfing cellular debris and pathogens.[11][12] Given its involvement in numerous disease states, the P2Y6 receptor has emerged as a promising therapeutic target for drug discovery and development. [2][6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for studying P2Y6 receptor activation using its selective agonist, UDP trisodium salt. We will delve into the mechanistic basis of assay design, provide detailed step-by-step protocols for common functional assays, and offer insights into data interpretation and troubleshooting.

Core Principles of P2Y6 Receptor Activation Assays

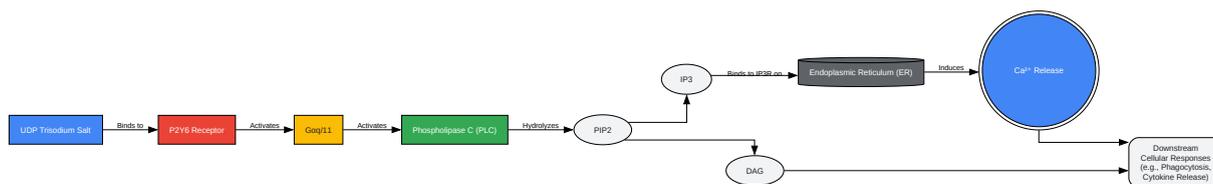
The fundamental principle behind assaying P2Y6R activation is the detection of downstream signaling events that occur upon agonist binding. The most common and direct method is to measure the transient increase in intracellular calcium concentration ($[Ca^{2+}]_i$) that results from the G α_q /PLC/IP3 pathway. Another well-established method involves quantifying the accumulation of inositol phosphates (IPs), the metabolic products of PIP2 hydrolysis.

Causality in Experimental Design: Why These Assays?

- **Calcium Mobilization Assays:** These are favored for their high temporal resolution, sensitivity, and suitability for high-throughput screening (HTS).[13] The rapid and significant increase in intracellular calcium provides a clear and immediate readout of receptor activation. The availability of sensitive fluorescent calcium indicators, such as Fluo-4 AM, makes this a readily accessible technique for many laboratories.[14][15][16]
- **Inositol Phosphate (IP) Accumulation Assays:** This method provides a more integrated measure of receptor activity over time.[17] By measuring the accumulation of IPs (IP1, IP2, IP3), this assay captures the total signaling output through the PLC pathway. It is particularly useful for confirming that the observed calcium signal is indeed a result of Gq pathway activation and can be less susceptible to the transient nature of calcium spikes.[18][19]

P2Y6 Signaling Pathway

The activation of the P2Y6 receptor by UDP initiates a well-defined signaling cascade, as illustrated in the diagram below.



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Caption: P2Y6 Receptor Signaling Cascade.

Experimental Protocols

This section provides detailed, step-by-step methodologies for preparing reagents and performing key experiments to measure P2Y6 receptor activation.

PART 1: Reagent and Cell Preparation

Uridine 5'-diphosphate (UDP) trisodium salt is the primary agonist used to activate the P2Y6 receptor.[20] It is crucial to prepare and store it correctly to ensure its stability and activity.

Materials:

- UDP Trisodium Salt (powder)
- Nuclease-free water or appropriate buffer (e.g., PBS, pH 7.4)
- Sterile microcentrifuge tubes

Protocol:

- Reconstitution: Allow the UDP trisodium salt powder to equilibrate to room temperature before opening to prevent condensation.
- Calculation: Calculate the required volume of solvent to achieve a desired stock concentration (e.g., 10 mM or 100 mM).
- Dissolution: Dissolve the powder in nuclease-free water or buffer by vortexing gently. Ensure complete dissolution.
- Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability. For immediate use, a fresh solution is always recommended.[16]

The choice of cell line is critical for a successful P2Y6R activation study. It is essential to use a cell line that endogenously expresses the P2Y6 receptor at sufficient levels or a host cell line that has been stably transfected with the human P2Y6 receptor.

Recommended Cell Lines:

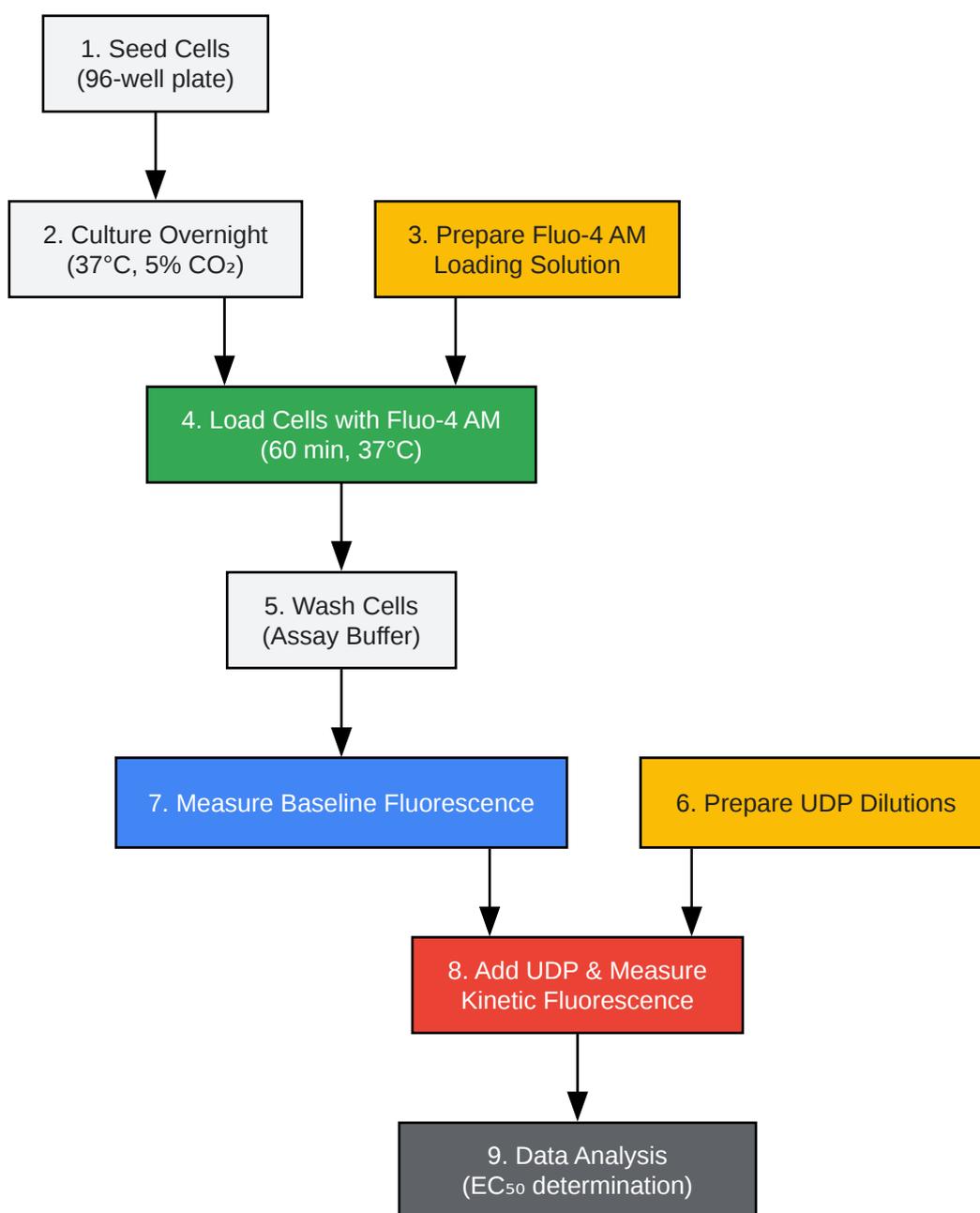
- Endogenous Expression: Human astrocytoma cell line 1321N1, human bronchial epithelial cell line 16HBE14o-, and various microglial cell lines are known to express functional P2Y6 receptors.[21][22][23]
- Recombinant Expression: HEK293 (Human Embryonic Kidney) or CHO (Chinese Hamster Ovary) cells are commonly used as host cells for stable expression of the P2Y6 receptor.[24][25] This approach offers the advantage of a more robust and reproducible signal.

General Cell Culture Protocol:

- Culture Medium: Culture the selected cell line in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin/streptomycin).
- Incubation: Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
- Subculturing: Passage the cells regularly to maintain them in the exponential growth phase. Avoid letting the cells become over-confluent, as this can affect receptor expression and cell health.

PART 2: Calcium Mobilization Assay

This protocol describes the use of the fluorescent calcium indicator Fluo-4 AM to measure UDP-induced intracellular calcium mobilization in a 96-well plate format, suitable for analysis with a fluorescence plate reader.^[13]



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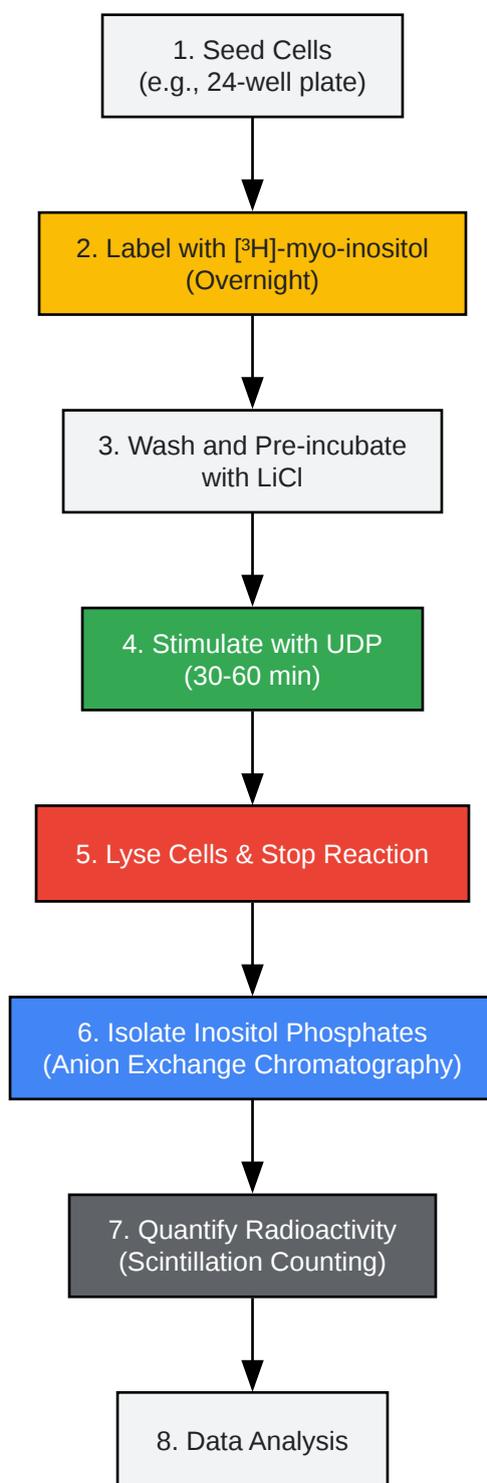
Caption: Workflow for the Calcium Mobilization Assay.

- P2Y6-expressing cells
- Black, clear-bottom 96-well microplates
- Fluo-4 AM (acetoxymethyl ester)[15]
- Anhydrous DMSO
- Pluronic F-127 (20% solution in DMSO)[26]
- Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4)[14]
- UDP trisodium salt
- Fluorescence plate reader with an injection system
- Cell Seeding: Seed the P2Y6-expressing cells into a black, clear-bottom 96-well plate at an appropriate density (e.g., 2×10^4 to 5×10^4 cells per well) to achieve a confluent monolayer on the day of the assay.[27]
- Overnight Incubation: Incubate the plate overnight at 37°C in a 5% CO₂ incubator.
- Preparation of Fluo-4 AM Loading Solution:
 - Prepare a 1-5 mM stock solution of Fluo-4 AM in anhydrous DMSO.[16][28]
 - On the day of the experiment, prepare the working loading solution. For example, to make a 4 μM solution, mix the Fluo-4 AM stock with an equal volume of 20% Pluronic F-127 solution, and then dilute this mixture into the assay buffer.[26] The final concentration of Pluronic F-127 should be around 0.02-0.04%.[16][28]
- Cell Loading:
 - Remove the culture medium from the wells.
 - Add 100 μL of the Fluo-4 AM loading solution to each well.
 - Incubate the plate at 37°C for 60 minutes in the dark.[14]

- Washing:
 - Gently remove the loading solution.
 - Wash the cells twice with 100 μ L of assay buffer per well to remove extracellular dye.
 - After the final wash, add 100 μ L of assay buffer to each well.
- Agonist Preparation: Prepare a series of UDP trisodium salt dilutions (e.g., 10x final concentration) in the assay buffer.
- Fluorescence Measurement:
 - Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C).
 - Set the instrument to measure fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~515 nm.[\[14\]](#)
 - Record a stable baseline fluorescence for 10-20 seconds.
 - Using the instrument's injector, add the desired concentration of UDP (e.g., 10 μ L of 10x solution) to the wells.
 - Immediately begin kinetic reading of the fluorescence signal for at least 60-120 seconds to capture the peak response and subsequent decay.[\[29\]](#)

PART 3: Inositol Phosphate (IP) Accumulation Assay

This protocol outlines the measurement of total inositol phosphate accumulation in response to UDP stimulation, typically using a competitive binding assay format.



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Caption: Workflow for the Inositol Phosphate Accumulation Assay.

- P2Y6-expressing cells

- 24- or 48-well culture plates
- [³H]-myo-inositol
- Inositol-free culture medium
- Assay buffer (as above) containing Lithium Chloride (LiCl, typically 10 mM)
- UDP trisodium salt
- Cell lysis buffer (e.g., perchloric acid or trichloroacetic acid)
- Anion exchange resin (e.g., Dowex AG1-X8)
- Scintillation cocktail and counter
- Cell Seeding: Seed cells into 24- or 48-well plates and grow to near confluency.
- Radiolabeling: Replace the growth medium with inositol-free medium containing [³H]-myo-inositol (e.g., 1-2 μCi/mL) and incubate for 18-24 hours to allow for incorporation into cellular phosphoinositides.[18][19]
- Pre-incubation:
 - Aspirate the labeling medium and wash the cells once with assay buffer.
 - Pre-incubate the cells in assay buffer containing 10 mM LiCl for 15-20 minutes at 37°C. LiCl inhibits inositol monophosphatases, leading to the accumulation of IPs.[18]
- Stimulation: Add various concentrations of UDP trisodium salt to the wells and incubate for an additional 30-60 minutes at 37°C.[19]
- Reaction Termination and Lysis:
 - Aspirate the stimulation buffer.
 - Lyse the cells by adding a cold acid solution (e.g., 0.5 M perchloric acid).
 - Incubate on ice for 20-30 minutes.

- Isolation of Inositol Phosphates:
 - Neutralize the lysates.
 - Apply the neutralized lysates to anion exchange columns (e.g., Dowex resin).
 - Wash the columns to remove free inositol.
 - Elute the total inositol phosphates with an appropriate elution buffer (e.g., 1 M ammonium formate / 0.1 M formic acid).
- Quantification:
 - Add the eluate to a scintillation vial with a scintillation cocktail.
 - Quantify the radioactivity using a liquid scintillation counter.

Note: Commercially available non-radioactive IP accumulation assay kits based on competitive immunoassays (e.g., HTRF) are also widely used and offer a higher-throughput alternative.

Data Analysis and Interpretation

Proper analysis of the data generated from these assays is crucial for drawing accurate conclusions about P2Y6 receptor activation.

Calcium Mobilization Data

- Data Representation: The kinetic fluorescence data is typically plotted as Relative Fluorescence Units (RFU) or the change in fluorescence (ΔF) over baseline (F_0) versus time.
- Quantification: The peak fluorescence response is used for constructing concentration-response curves.
- Concentration-Response Curves: Plot the peak response against the logarithm of the UDP concentration. Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC_{50} (half-maximal effective concentration) and the maximum response (E_{max}). The EC_{50} value is a measure of the agonist's potency.

IP Accumulation Data

- **Data Representation:** Data is typically expressed as counts per minute (CPM) or as a percentage of the basal (unstimulated) response.
- **Concentration-Response Curves:** Similar to the calcium assay, plot the IP accumulation against the log of the UDP concentration and fit to a sigmoidal dose-response curve to calculate EC_{50} and E_{max} .

Quantitative Data Summary

Parameter	Description	Typical Assay	Expected Outcome for UDP at P2Y6R
EC_{50}	The concentration of agonist that produces 50% of the maximal response.	Calcium Mobilization, IP Accumulation	Low nanomolar to low micromolar range.[20] [30]
E_{max}	The maximum response achievable with the agonist.	Calcium Mobilization, IP Accumulation	A robust, saturable response.
Signal Window	The ratio of the maximal stimulated signal to the basal signal.	Calcium Mobilization	Typically > 2-fold.

Troubleshooting Common Issues

Issue	Possible Cause(s)	Suggested Solution(s)
No or Low Signal	1. Low P2Y6R expression in cells. 2. Degraded UDP agonist. 3. Inefficient dye loading (Calcium assay). 4. Cell health is poor.	1. Verify receptor expression via qPCR or Western blot. Consider using a stably transfected cell line. 2. Use a fresh aliquot of UDP stock solution. 3. Optimize Fluo-4 AM concentration and loading time. Ensure Pluronic F-127 is used. 4. Ensure cells are healthy and not over-confluent.
High Basal Signal	1. Autocrine/paracrine signaling. 2. Dye compartmentalization or leakage (Calcium assay). 3. Cell stress or damage.	1. Wash cells thoroughly before starting the assay. 2. Optimize loading conditions; consider using an anion transport inhibitor like probenecid. 3. Handle cells gently during washing and reagent addition steps.
High Well-to-Well Variability	1. Inconsistent cell seeding. 2. Inaccurate pipetting. 3. Edge effects in the microplate.	1. Ensure a homogenous cell suspension and careful seeding technique. 2. Use calibrated pipettes and proper technique. Consider using automated liquid handlers. 3. Avoid using the outer wells of the plate or fill them with buffer/media.

Conclusion

The protocols and principles outlined in these application notes provide a robust framework for investigating P2Y6 receptor activation by its endogenous agonist, UDP. By carefully selecting the appropriate cell system and assay methodology—be it the rapid and high-throughput calcium mobilization assay or the integrative inositol phosphate accumulation assay—

researchers can effectively characterize the pharmacology of the P2Y6 receptor. This is fundamental for elucidating its role in cellular physiology and for the development of novel therapeutics targeting this important GPCR.

References

- Koizumi, S., Shigemoto-Mogami, Y., Nasu-Tada, K., Shinozaki, Y., Ohsawa, K., Tsuda, M., Joshi, B. V., Jacobson, K. A., Kohsaka, S., & Inoue, K. (2007). UDP acting at P2Y6 receptors is a mediator of microglial phagocytosis. *Nature*, 446(7139), 1091–1095. [[Link](#)]
- Alzheimer's Drug Discovery Foundation. (n.d.). P2Y6R Agonist. Retrieved from ADDF website: [[Link](#)]
- Lhomme, A., et al. (2016). Central Role of P2Y6 UDP Receptor in Arteriolar Myogenic Tone. *Arteriosclerosis, Thrombosis, and Vascular Biology*, 36(8), 1547-1556. [[Link](#)]
- Inoue, K., Koizumi, S., & Tsuda, M. (2007). UDP acting at P2Y6 receptors is a mediator of microglial phagocytosis. *Nature*, 446(7139), 1091-1095. [[Link](#)]
- ION Biosciences. (n.d.). Gαq GPCR assays. Retrieved from ION Biosciences website: [[Link](#)]
- Interchim. (n.d.). Fluo-4, Ca²⁺ indicators. Retrieved from Interchim website: [[Link](#)]
- Reactome. (n.d.). P2Y6 receptor can bind to UDP. Retrieved from Reactome Pathway Database: [[Link](#)]
- Charles River Laboratories. (n.d.). Human P2Y6 Purinergic Receptor Cell Line. Retrieved from Charles River Laboratories website: [[Link](#)]
- Li, Y., et al. (2024). Macrophage P2Y6 receptor deletion attenuates atherosclerosis by limiting foam cell formation through phospholipase C β /store-operated calcium entry/calreticulin/scavenger receptor A pathways. *European Heart Journal*, 45(11), 934-951. [[Link](#)]
- Gravel, C., et al. (2021). The P2Y6 receptor signals through Gαq/Ca²⁺/PKCα and Gα13/ROCK pathways to drive the formation of membrane protrusions and dictate cell migration. *The FASEB Journal*, 35(10), e21884. [[Link](#)]

- Umpierre, A. D., et al. (2024). Microglial P2Y6 Calcium Signaling Promotes Phagocytosis and Shapes Neuroimmune Responses in Epileptogenesis. *Neuron*, 112(12), 1959-1977.e10. [\[Link\]](#)
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). P2Y6 receptor. Retrieved from IUPHAR/BPS Guide to PHARMACOLOGY website: [\[Link\]](#)
- Wang, H., et al. (2021). The Role of P2y6 Receptor in Disease Occurrence and Progression. *Biomedical Journal of Scientific & Technical Research*, 36(3), 28538-28543. [\[Link\]](#)
- Jacobson, K. A., et al. (2020). Update of P2Y receptor pharmacology: IUPHAR Review 27. *British Journal of Pharmacology*, 177(11), 2413-2433. [\[Link\]](#)
- Buch, M. H., et al. (2018). A purinergic P2Y6 receptor agonist prodrug modulates airway inflammation, remodeling, and hyperreactivity in a mouse model of asthma. *Journal of Allergy and Clinical Immunology*, 142(2), 643-655.e10. [\[Link\]](#)
- Tsvilovskyy, V., et al. (2025). Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. *Journal of Cell Science*, 138(2), jcs261975. [\[Link\]](#)
- van der Putten, C., et al. (2022). P2Y6 receptor-mediated signaling amplifies TLR-induced pro-inflammatory responses in microglia. *Frontiers in Cellular Neuroscience*, 16, 966453. [\[Link\]](#)
- Communi, D., et al. (1999). Expression of P2Y receptors in cell lines derived from the human lung. *British Journal of Pharmacology*, 127(2), 562-568. [\[Link\]](#)
- QIAGEN. (n.d.). Gαq Signaling. Retrieved from QIAGEN GeneGlobe website: [\[Link\]](#)
- Lin, W. W., & Chuang, D. M. (1999). PKCβ1 mediates the inhibition of P2Y receptor-induced inositol phosphate formation in endothelial cells. *British Journal of Pharmacology*, 128(3), 639-648. [\[Link\]](#)
- BindingDB. (n.d.). Assay Method Information. Retrieved from BindingDB website: [\[Link\]](#)
- Bles-Sneller, K., & Bult, H. (2015). P2Y2 and P2Y6 receptor activation elicits intracellular calcium responses in human adipose-derived mesenchymal stromal cells. *Purinergic*

Signalling, 11(4), 523-532. [\[Link\]](#)

- Garcia, R. A., et al. (2014). P2Y6 receptor potentiates pro-inflammatory responses in macrophages and exhibits differential roles in atherosclerotic lesion development. PLoS One, 9(10), e111385. [\[Link\]](#)
- Creative Bioarray. (n.d.). Ca²⁺ Mobilization Assay. Retrieved from Creative Bioarray website: [\[Link\]](#)
- Hao, Y., et al. (2014). P2Y6 Receptor-Mediated Proinflammatory Signaling in Human Bronchial Epithelia. PLoS ONE, 9(9), e106235. [\[Link\]](#)
- Thodeti, C. K., et al. (2019). G protein α_q exerts expression level-dependent distinct signaling paradigms. Cellular Signalling, 55, 63-74. [\[Link\]](#)
- Leipziger, J. (2003). P2Y6 receptor mediates colonic NaCl secretion via differential activation of cAMP-mediated transport. Journal of Clinical Investigation, 112(3), 353-360. [\[Link\]](#)
- Agilent. (2023, January 10). Characterizing Calcium Mobilization Using Kinetic Live Cell Imaging. Retrieved from Agilent website: [\[Link\]](#)
- Mellor, E. A., et al. (2008). P2Y6 Receptors Require an Intact Cysteinyl Leukotriene Synthetic and Signaling System to Induce Survival and Activation of Mast Cells. Journal of Biological Chemistry, 283(33), 22766-22775. [\[Link\]](#)
- Wikipedia. (n.d.). G protein-coupled receptor. Retrieved from Wikipedia: [\[Link\]](#)
- Creative BioMart. (n.d.). Phosphatidylinositol Accumulation Assay. Retrieved from Creative BioMart website: [\[Link\]](#)
- National Center for Biotechnology Information. (2025, November 25). P2RY6 pyrimidinergic receptor P2Y6 [Homo sapiens (human)]. Retrieved from NCBI Gene: [\[Link\]](#)
- van der Es, M. H., et al. (2018). Structure of UTP and its analogues in complex with the P2Y2 receptor. Journal of Medicinal Chemistry, 61(17), 7649-7660. [\[Link\]](#)
- Koizumi, S., et al. (2007). UDP acting at P2Y6 receptors is a mediator of microglial phagocytosis. Nature, 446(7139), 1091-1095. [\[Link\]](#)

- Smith, A. J., & Clatworthy, M. R. (2010). Phosphoinositide and Inositol Phosphate Analysis in Lymphocyte Activation. *Methods in Molecular Biology*, 640, 305-316. [[Link](#)]
- Kim, H., et al. (2025). Ligand-Independent Spontaneous Activation of Purinergic P2Y6 Receptor Under Cell Culture Soft Substrate. *International Journal of Molecular Sciences*, 26(3), 1545. [[Link](#)]
- Carter, R. L., et al. (2009). Signalling and pharmacological properties of the P2Y14 receptor. *British Journal of Pharmacology*, 158(8), 1933-1944. [[Link](#)]
- Soki, K., et al. (2017). Prostaglandin E2 glyceryl ester is an endogenous agonist of the nucleotide receptor P2Y6. *Scientific Reports*, 7(1), 1189. [[Link](#)]

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1. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
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4. [Reactome | P2Y6 receptor can bind to UDP](https://www.reactome.org) [[reactome.org](https://www.reactome.org)]
5. [criver.com](https://www.criver.com) [[criver.com](https://www.criver.com)]
6. [Macrophage P2Y6 receptor signalling as a key mediator and therapeutic target in atherosclerosis - PMC](https://pubmed.ncbi.nlm.nih.gov/28111111/) [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/28111111/)]
7. [G protein-coupled receptor - Wikipedia](https://en.wikipedia.org/wiki/G_protein-coupled_receptor) [[en.wikipedia.org](https://en.wikipedia.org/wiki/G_protein-coupled_receptor)]
8. [geneglobe.qiagen.com](https://www.geneglobe.qiagen.com) [[geneglobe.qiagen.com](https://www.geneglobe.qiagen.com)]
9. [ionbiosciences.com](https://www.ionbiosciences.com) [[ionbiosciences.com](https://www.ionbiosciences.com)]
10. [journals.biologists.com](https://www.journals.biologists.com) [[journals.biologists.com](https://www.journals.biologists.com)]
11. [UDP acting at P2Y6 receptors is a mediator of microglial phagocytosis - PMC](https://pubmed.ncbi.nlm.nih.gov/28111111/) [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/28111111/)]

- 12. Microglia Purinoceptor P2Y6: An Emerging Therapeutic Target in CNS Diseases - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 13. [dda.creative-bioarray.com](https://www.creative-bioarray.com/) [[dda.creative-bioarray.com](https://www.creative-bioarray.com/)]
- 14. [hellobio.com](https://www.hellobio.com/) [[hellobio.com](https://www.hellobio.com/)]
- 15. [lumiprobe.com](https://www.lumiprobe.com/) [[lumiprobe.com](https://www.lumiprobe.com/)]
- 16. [file.medchemexpress.com](https://www.file.medchemexpress.com/) [[file.medchemexpress.com](https://www.file.medchemexpress.com/)]
- 17. Phosphatidylinositol Accumulation Assay - Creative BioMart [[creativebiomart.net](https://www.creativebiomart.net/)]
- 18. PKC β I mediates the inhibition of P2Y receptor-induced inositol phosphate formation in endothelial cells - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 19. [researchgate.net](https://www.researchgate.net/) [[researchgate.net](https://www.researchgate.net/)]
- 20. [medchemexpress.com](https://www.medchemexpress.com/) [[medchemexpress.com](https://www.medchemexpress.com/)]
- 21. Expression of P2Y receptors in cell lines derived from the human lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. P2Y6 Receptor-Mediated Proinflammatory Signaling in Human Bronchial Epithelia | PLOS One [journals.plos.org]
- 23. [researchgate.net](https://www.researchgate.net/) [[researchgate.net](https://www.researchgate.net/)]
- 24. G protein α exerts expression level-dependent distinct signaling paradigms - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 25. [researchgate.net](https://www.researchgate.net/) [[researchgate.net](https://www.researchgate.net/)]
- 26. [documents.thermofisher.com](https://www.documents.thermofisher.com/) [[documents.thermofisher.com](https://www.documents.thermofisher.com/)]
- 27. P2Y2 and P2Y6 receptor activation elicits intracellular calcium responses in human adipose-derived mesenchymal stromal cells - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 28. [interchim.fr](https://www.interchim.fr/) [[interchim.fr](https://www.interchim.fr/)]
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